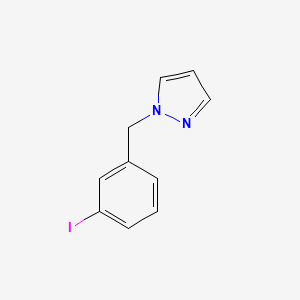

1-(3-Iodobenzyl)-1H-pyrazole

Description

Contextualization of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a core scaffold in a vast number of compounds. nih.govmdpi.com The unique structural and electronic properties of the pyrazole ring have made its derivatives a focal point in diverse areas of chemical science. mdpi.com In medicinal chemistry, the pyrazole motif is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets, leading to a wide array of pharmacological activities. nih.govorganic-chemistry.org Pyrazole-containing compounds have been successfully developed into drugs with applications including anti-inflammatory, analgesic, anticancer, and antipsychotic agents. nih.gov

The versatility of the pyrazole ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This tunability is a key driver for the continued exploration of novel pyrazole derivatives. nih.gov Synthetic chemists have developed numerous methods for the construction and functionalization of the pyrazole core, ranging from classical condensation reactions to modern transition-metal-catalyzed processes. mdpi.comwikipedia.org This synthetic accessibility further cements the importance of pyrazole derivatives in both academic research and industrial applications, including pharmaceuticals and agrochemicals. mdpi.com

Significance of Halogenated Pyrazoles in Organic Synthesis and Medicinal Chemistry

The introduction of a halogen atom, such as iodine, onto a pyrazole derivative creates a "halogenated pyrazole," a class of compounds with enhanced utility in both organic synthesis and medicinal chemistry. The presence of a halogen atom can significantly influence the biological activity of a molecule through various mechanisms, including the formation of halogen bonds with biological targets, which can enhance binding affinity and selectivity.

From a synthetic standpoint, the carbon-halogen bond is a versatile functional group that serves as a linchpin for further molecular elaboration. nih.gov Specifically, aryl and benzyl (B1604629) halides are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions. nih.govsigmaaldrich.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. mdpi.comrsc.org This capability is crucial for building molecular complexity and generating libraries of compounds for drug discovery and materials science. rsc.org The iodo-substituent is particularly reactive in these transformations, often providing higher yields and milder reaction conditions compared to its bromo- or chloro-counterparts. nih.gov

Rationale for Investigating 1-(3-Iodobenzyl)-1H-pyrazole

The specific structure of This compound combines the desirable pyrazole core with a strategically placed iodobenzyl group. This combination provides a clear rationale for its investigation. The compound serves as a valuable building block in synthetic chemistry. The pyrazole moiety itself can be a pharmacophore, while the iodobenzyl group acts as a reactive handle for diversification.

The primary rationale for investigating this compound is its potential as an intermediate in the synthesis of more complex molecules. The iodine atom on the benzyl ring is a prime site for palladium-catalyzed cross-coupling reactions. fishersci.co.uk This would allow for the attachment of a wide variety of other chemical groups, leading to the rapid generation of a library of novel pyrazole derivatives. These new compounds could then be screened for potential biological activities.

While specific research detailing the synthesis and applications of This compound is not extensively documented in publicly available literature, its value as a research chemical is evident from its commercial availability. Researchers can procure this compound to explore its utility in creating new chemical entities with potentially valuable properties. The investigation of such a compound is driven by the well-established principles of medicinal chemistry and the power of synthetic organic chemistry to create novel molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-iodophenyl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLQKUUXEMKUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594631 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-56-6 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 3 Iodobenzyl 1h Pyrazole and Its Analogues

Direct Synthesis Approaches for 1-(3-Iodobenzyl)-1H-pyrazole

The most straightforward methods for synthesizing the target compound involve forming the N-benzyl bond on a pre-existing pyrazole (B372694) ring or constructing the pyrazole ring with the benzyl (B1604629) group already attached or introduced in a subsequent step.

N-Alkylation Protocols of Pyrazoles with 3-Iodobenzyl Halides

The direct N-alkylation of pyrazole with a suitable 3-iodobenzyl halide, such as 3-iodobenzyl bromide, is a common and efficient strategy. This reaction typically proceeds via an SN2 mechanism where the pyrazole anion acts as a nucleophile. The deprotonation of the pyrazole N-H is achieved using a base. The choice of base and solvent is critical to modulate reactivity and prevent side reactions. A variety of bases can be employed, from strong bases like sodium hydride (NaH) to milder inorganic bases like potassium carbonate (K₂CO₃). google.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the nucleophilic attack. acs.org

For unsymmetrical pyrazoles, this method can lead to a mixture of regioisomers. However, for the parent pyrazole, only one product is formed. The reaction conditions are analogous to those used for alkylating other heterocycles. For instance, the synthesis of related structures often involves reacting a chloromethyl-functionalized heterocycle with a nucleophile in the presence of potassium carbonate in refluxing acetonitrile. acs.org

Table 1: Representative Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 3-Iodobenzyl Bromide | K₂CO₃ | Acetonitrile | 70-80 °C (Reflux) | acs.org |

| Alkyl Halide | NaH | DMF | Room Temperature | google.com |

Cycloaddition Reactions Leading to the Pyrazole Core with Subsequent Functionalization

An alternative to direct alkylation is the construction of the pyrazole ring itself, followed by the introduction of the 3-iodobenzyl group. Pyrazole synthesis is classically achieved through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis. researchgate.net More modern and versatile approaches rely on [3+2] cycloaddition reactions. mdpi.comrsc.org

In a typical [3+2] cycloaddition strategy, a 1,3-dipole, such as a diazo compound or a nitrilimine generated in situ, reacts with a dipolarophile, like an alkyne or alkene. mdpi.comrsc.org For example, diazo compounds can be generated from the tosylhydrazones of aldehydes and react with terminal alkynes to produce 3,5-disubstituted pyrazoles. metu.edu.tr Once the pyrazole core is formed, it can be N-alkylated with 3-iodobenzyl bromide as described in section 2.1.1.

In some methods, the functionalization is integrated into the cyclization step. For instance, electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine can directly yield 4-iodopyrazoles. metu.edu.tr

Table 2: Common Cycloaddition Strategies for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Reference |

|---|---|---|---|

| Hydrazine | 1,3-Dicarbonyl Compound | Knorr Condensation | researchgate.net |

| Diazo Compound (from Tosylhydrazone) | Terminal Alkyne | [3+2] Cycloaddition | metu.edu.tr |

| Nitrilimine | Alkyne/Alkene | 1,3-Dipolar Cycloaddition | mdpi.com |

Precursor Synthesis and Functional Group Interconversions

The synthesis of this compound relies on the availability of key precursors, namely iodinated pyrazoles and 3-iodobenzyl halides.

Preparation of Iodopyrazole Building Blocks

Iodinated pyrazoles are valuable synthetic intermediates. sigmaaldrich.comresearchgate.net The direct iodination of the pyrazole ring can be achieved using various reagents and conditions, with the position of iodination (regioselectivity) being a key consideration. researchgate.net

Common iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide, or a base such as potassium hydroxide. researchgate.netresearchgate.netscirp.org The choice of conditions can direct the iodine atom to different positions on the pyrazole ring. For instance, in the case of 1-aryl-3-CF₃-1H-pyrazoles, treatment with n-butyllithium followed by elemental iodine leads exclusively to 5-iodo derivatives, whereas CAN-mediated iodination with I₂ yields the isomeric 4-iodides with high regioselectivity. researchgate.netresearchgate.net

Table 3: Selected Methods for the Iodination of Pyrazoles

| Pyrazole Substrate | Reagent(s) | Position of Iodination | Reference |

|---|---|---|---|

| 1-Aryl-3-CF₃-1H-pyrazole | n-BuLi, then I₂ | C-5 | researchgate.netresearchgate.net |

| 1-Aryl-3-CF₃-1H-pyrazole | I₂ / CAN | C-4 | researchgate.netresearchgate.net |

| Pyrazole | I₂ / H₂O₂ | C-4 | sigmaaldrich.com |

Synthesis of Benzyl Halide Precursors

The essential alkylating agent, 3-iodobenzyl bromide, is a commercially available compound. sigmaaldrich.comchemicalbook.com Its synthesis can be accomplished from 3-iodotoluene (B1205562) through radical bromination of the methyl group. sigmaaldrich.com This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) and uses a brominating agent such as N-bromosuccinimide (NBS). This provides the reactive benzyl bromide necessary for the N-alkylation step.

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have provided more sophisticated and often more selective methods for the N-alkylation of pyrazoles, which are applicable to the synthesis of this compound.

Acid-Catalyzed N-Alkylation : A newer method avoids the need for strong bases by using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. This approach provides good yields for benzylic alkylations and offers an alternative to traditional base-mediated protocols. semanticscholar.org

Enzymatic N-Alkylation : Biocatalysis offers a highly selective route. An engineered enzyme system has been developed that uses simple haloalkanes as alkyl donors. A promiscuous enzyme generates a non-natural S-adenosyl-L-methionine (SAM) analogue from the haloalkane, and a second, engineered methyltransferase transfers the alkyl group to the pyrazole substrate with exceptional regioselectivity (>99%). This method has been demonstrated on a preparative scale. nih.gov

Catalyst-Free Michael Addition : For pyrazoles with electron-withdrawing groups, a catalyst-free Michael addition can achieve highly regioselective N1-alkylation. This method has been used to prepare a variety of di-, tri-, and tetra-substituted pyrazoles in a single step with high yields. figshare.com

Metal-Catalyzed Coupling Reactions for Constructing the 1-(3-Iodobenzyl) Moiety

Metal-catalyzed reactions are fundamental in forming the crucial C-N bond between the pyrazole ring and the benzyl group. These methods often provide high yields and regioselectivity.

The Sonogashira reaction, a cornerstone in C-C bond formation, has been ingeniously adapted for the synthesis of pyrazole rings. rsc.orgrsc.org This palladium and copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides offers an efficient pathway to construct substituted pyrazoles. rsc.orgrsc.org A notable application involves a cascade Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones to produce polysubstituted pyrazoles. rsc.orgrsc.org This domino reaction strategy is valued for its broad functional group tolerance and its ability to proceed under mild conditions. rsc.org

Furthermore, a palladium-catalyzed oxidative Sonogashira-carbonylation of arylhydrazines with terminal alkynes and carbon monoxide has been developed to synthesize trisubstituted pyrazoles in a one-pot manner. acs.org This process involves a sequence of C-N bond cleavage, carbonylation, Sonogashira coupling, Michael addition, and intramolecular condensation cyclization, demonstrating excellent regioselectivity. acs.org

Table 1: Examples of Sonogashira Coupling in Pyrazole Synthesis

| Reactants | Catalyst System | Product Type | Key Features |

|---|---|---|---|

| N-propargyl sulfonylhydrazones and aryl halides | Pd(II)/Cu(I) | Polysubstituted pyrazoles | Cascade reaction, broad functional group tolerance. rsc.orgrsc.org |

| Arylhydrazines, terminal alkynes, CO | Pd(OAc)₂, PPh₃ | Trisubstituted pyrazoles | One-pot, oxidative carbonylation, high regioselectivity. acs.org |

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles, phenylacetylene | PdCl₂(PPh₃)₂, CuI | 5-Chloro-4-(phenylethynyl)pyrazoles | Selective coupling at the iodo-position. tandfonline.com |

Copper-catalyzed reactions represent another significant avenue for the synthesis of pyrazole derivatives. These processes are often favored for their cost-effectiveness and efficiency. Copper(I) catalysts have been successfully employed in the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine, with the reaction rate being significantly enhanced by ultrasound irradiation. asianpubs.orgasianpubs.org

In another application, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient and regioselective route to various substituted pyrazoles. organic-chemistry.org This method utilizes inexpensive Cu₂O as the promoter and air as a green oxidant. organic-chemistry.org

Hydrogen Transfer Catalysis in Pyrazole Synthesis

Hydrogen transfer catalysis has emerged as a powerful tool for C-N bond formation, circumventing the need for potentially unstable carbonyl intermediates and avoiding separate oxidation steps. acs.org Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines provides a novel method for synthesizing 1,4-disubstituted pyrazoles. acs.orgorganic-chemistry.orgacs.org This approach addresses challenges associated with traditional pyrazole syntheses, such as the use of unstable 1,3-dicarbonyls and the formation of regioisomeric mixtures. organic-chemistry.org The reaction is believed to proceed through the formation of an aldehyde, followed by hydrazone condensation and cyclodehydration. organic-chemistry.org

Protic pyrazole complexes have also shown utility in borrowing hydrogen catalysis, where the catalyst facilitates the α-alkylation of amides with primary alcohols. mdpi.com

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of pyrazole derivatives, often utilizing simple organic molecules to catalyze reactions. A green synthetic approach has been developed for pyrazole compounds using catalytic imidazole (B134444) in an aqueous medium. acs.org This method involves the reaction of ethyl acetoacetate (B1235776) with hydrazines and is noted for its simplicity and adherence to green chemistry principles. acs.org

N-heterocyclic carbenes (NHCs) have also been employed as organocatalysts in the enantioselective annulation of pyrazolones with α,β-unsaturated aldehydes, leading to the formation of dihydropyranone-fused pyrazoles under mild, base-free conditions. acs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained prominence as a method to accelerate organic reactions, reduce reaction times, and often improve yields. benthamdirect.com This technique has been successfully applied to the synthesis of various pyrazole derivatives. For instance, the reaction of substituted hydrazines with β-ketoesters under microwave irradiation produces 5-aminopyrazoles in excellent yields. rsc.org

Microwave heating has also been used in the synthesis of substituted pyrazoles from the reaction of ethyl(ethoxymethylene)cyanoacetate and ethoxymethylene malononitrile (B47326) with phenylhydrazine. tandfonline.com Compared to conventional heating, microwave-assisted methods for pyrazole synthesis are significantly faster, with reaction times often reduced from hours to minutes, and can lead to higher product yields. acs.orgmedicaljournalshouse.com For example, a series of pyrazole derivatives were synthesized in 4-7 minutes with yields of 54-81% under microwave irradiation, compared to 12-16 hours and yields of 36.9-48.6% using conventional methods. medicaljournalshouse.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Synthesis | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional | 12-16 hours | 36.9-48.6% | medicaljournalshouse.com |

| Microwave-Assisted | 4-7 minutes | 54-81% | medicaljournalshouse.com |

| Conventional | 7-9 hours | - | acs.org |

| Microwave-Assisted | 9-10 minutes | 79-92% | acs.org |

Green Chemistry Methodologies (e.g., use of eco-friendly media, sonication)

Green chemistry principles are increasingly being incorporated into the synthesis of pyrazoles, focusing on the use of environmentally benign solvents, catalysts, and energy sources.

The use of water as a solvent is a key aspect of green pyrazole synthesis. An efficient method for synthesizing pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles involves the cyclization of diketoesters and diketones with semicarbazide (B1199961) hydrochloride in water, which avoids the use of toxic hydrazine. rsc.org Another approach utilizes lemon peel powder as a natural, biodegradable catalyst for the synthesis of substituted N-phenyl pyrazoles in an aqueous medium under ultrasonication. ijsrch.com

Ultrasound-assisted synthesis (sonication) is another green technique that can enhance reaction rates and yields. benthamdirect.com The synthesis of 1,5-disubstituted pyrazoles has been achieved with high yields in short reaction times using a Cu(I) catalyst under ultrasound irradiation. asianpubs.org Similarly, the one-pot, four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives is efficiently catalyzed by piperidine (B6355638) under ultrasound irradiation, often in eco-friendly solvents like ethanol. acs.org The combination of ultrasound with ionic liquids, such as [Bmim]BF₄, provides another effective and green route for synthesizing complex pyrazole-based heterocyclic systems. rsc.org

Solvent-free conditions are also a hallmark of green synthesis. A method using tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt, at room temperature without any solvent has been developed for synthesizing highly functionalized pyrazoles. tandfonline.com Ball mill grinding is another solvent-free technique that has proven to be a versatile and eco-friendly method for the synthesis of N-acyl pyrazole derivatives. nih.gov

Reactivity Profiles and Mechanistic Investigations of 1 3 Iodobenzyl 1h Pyrazole

Reactivity at the Pyrazole (B372694) Nitrogen Atom (N1)

The pyrazole ring contains two nitrogen atoms, N1 and N2. The N1 atom, to which the 3-iodobenzyl group is attached, is generally considered unreactive in terms of further alkylation or acylation under standard conditions due to the presence of the benzyl (B1604629) substituent. pharmajournal.net The lone pair of electrons on the N1 nitrogen is involved in the aromatic sextet of the pyrazole ring, contributing to its aromaticity and reducing its nucleophilicity. rrbdavc.org

However, the N2 atom possesses a lone pair of electrons in an sp2 hybrid orbital in the plane of the ring, which is not part of the aromatic system. gcwgandhinagar.com This makes the N2 nitrogen basic and nucleophilic, capable of reacting with electrophiles. pharmajournal.net While direct reactions at the N1 position of 1-(3-Iodobenzyl)-1H-pyrazole are not commonly observed, the electronic nature of the substituent at N1 can influence the reactivity of the N2 atom and the pyrazole ring carbons.

Reactivity of the Aryl Iodide Moiety (3-Iodobenzyl)

The aryl iodide portion of the molecule is a key site for a wide range of chemical modifications, primarily involving the carbon-iodine (C-I) bond.

C-I Bond Activation Pathways

The C-I bond in this compound is susceptible to activation through several pathways, most notably through transition-metal-catalyzed processes and the formation of hypervalent iodine reagents.

Transition-Metal-Catalyzed Activation: The C-I bond can be readily activated by low-valent transition metals, such as palladium(0) or nickel(0), through oxidative addition. escholarship.org This step is fundamental to many cross-coupling reactions, where the metal inserts into the C-I bond, forming an organometallic intermediate that can then react with a variety of nucleophiles. acs.org The reactivity of nickel(I) complexes in the oxidative addition of aryl iodides has been studied, demonstrating the influence of the ligand environment on the reaction rate. escholarship.org

Hypervalent Iodine Chemistry: Aryl iodides can be oxidized to form hypervalent iodine(III) species, such as diaryliodonium salts. acs.org These reagents are highly electrophilic and can act as arylating agents in transition-metal-free reactions. acs.org The aryl iodine group in these compounds has a leaving ability estimated to be about 10^6 times greater than that of the triflate group, highlighting their enhanced reactivity. acs.org

Cross-Coupling Reactivity and Regioselectivity

The aryl iodide moiety is an excellent substrate for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is inherently controlled by the position of the iodine atom on the benzyl ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester. This is a versatile method for forming biaryl compounds. Studies on related iodo-pyrazoles have demonstrated the utility of this reaction in creating more complex molecular architectures. rsc.orgnih.govresearchgate.net

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with a terminal alkyne, providing a direct route to aryl-alkyne structures. This method has been successfully applied to other iodinated pyrazole systems. rsc.orgnih.govresearchgate.net

Heck Coupling: The aryl iodide can undergo palladium-catalyzed coupling with alkenes. An interesting intramolecular Heck cyclization has been observed in a related system, leading to the formation of indole (B1671886) derivatives. acs.org

C-N Coupling (Buchwald-Hartwig Amination): The palladium-catalyzed coupling of the aryl iodide with amines is a powerful tool for the synthesis of N-arylated compounds. acs.org This has been demonstrated with various amine nucleophiles, including primary alkylamines. acs.org

C-Se Coupling: Copper-catalyzed direct C-H arylselenation using elemental selenium and aryl iodides has been developed for various heterocycles, indicating the potential for similar reactivity with this compound. nih.govrsc.org

Below is a table summarizing the types of cross-coupling reactions applicable to the aryl iodide moiety.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) / Base | C-C |

| Sonogashira | Terminal alkyne | Pd(0) / Cu(I) / Base | C-C (alkyne) |

| Heck | Alkene | Pd(0) / Base | C-C (alkene) |

| Buchwald-Hartwig | Amine | Pd(0) / Base | C-N |

| C-Se Coupling | Selenium | Cu(I) / Base | C-Se |

Reactivity of the Pyrazole Ring Carbons

The carbon atoms of the pyrazole ring also exhibit distinct reactivity patterns, influenced by the electronic effects of the two nitrogen atoms and the N1-substituent.

C-H Activation and Functionalization

Direct functionalization of the C-H bonds of the pyrazole ring is a powerful strategy for introducing substituents without pre-functionalization.

Regioselectivity: In pyrazole systems, electrophilic substitution reactions preferentially occur at the C4 position, which is the most electron-rich carbon. rrbdavc.orgresearchgate.net Conversely, nucleophilic attacks are favored at the C3 and C5 positions. researchgate.net The regioselectivity of C-H activation can be controlled by various factors, including the presence of directing groups. nih.govrsc.org For instance, the nitro group has been shown to be a directing group in C-H activation reactions of pyrazoles. nih.govrsc.org

Palladium-Catalyzed C-H Functionalization: Palladium catalysis has been employed for the late-stage functionalization of pyrazole rings, including acetoxylation and iodination, via C(sp2)-H bond activation. researchgate.net

Lithiation: Treatment of 1-aryl-3-CF3-1H-pyrazoles with n-butyllithium followed by trapping with iodine leads exclusively to the 5-iodo derivative, demonstrating a regioselective C-H activation/functionalization pathway. rsc.orgnih.govresearchgate.netnih.gov

Electrophilic and Nucleophilic Substitution Patterns

The pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being a key consideration.

Electrophilic Substitution: As mentioned, the C4 position is the primary site for electrophilic attack. rrbdavc.orgresearchgate.net Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. pharmajournal.net For example, CAN-mediated iodination of 1-aryl-3-CF3-1H-pyrazoles with iodine results in the formation of the 4-iodo isomer with high regioselectivity. rsc.orgnih.govresearchgate.netnih.gov

Nucleophilic Substitution: While the pyrazole ring itself is generally electron-rich, making nucleophilic substitution challenging, the introduction of electron-withdrawing groups can facilitate such reactions. Nucleophilic attack is generally favored at the C3 and C5 positions. researchgate.net

The following table summarizes the general reactivity patterns of the pyrazole ring carbons.

| Position | Electronic Character | Favored Reaction Type | Example |

| C3 | Electron-deficient | Nucleophilic Attack | - |

| C4 | Electron-rich | Electrophilic Substitution | Iodination |

| C5 | Electron-deficient | Nucleophilic Attack / Lithiation | Iodination via lithiation |

Influence of Protecting Groups on Reactivity

Protecting groups are crucial in managing the reactivity of multifunctional molecules like those derived from this compound. The choice of protecting group can significantly influence the regioselectivity and efficiency of subsequent reactions.

The pyrazole ring itself presents challenges for regioselective functionalization due to tautomerism. nih.gov Protecting the endocyclic pyrazole nitrogen is often necessary to direct reactions to other parts of the molecule. nih.gov

Common Protecting Groups and Their Influence:

Boc (tert-butyloxycarbonyl) group: The Boc group is a common protecting group for the endocyclic pyrazole nitrogen. nih.gov Its introduction can be challenging due to the formation of mono- and di-substituted regioisomers. nih.gov However, under alkaline conditions, direct Boc-protection can be achieved. nih.gov The Boc group can act as a directing functionality, for example, in the benzoylation of an amino group on a pyrazole derivative. nih.gov A key advantage is that the Boc group can sometimes be removed under the conditions of a subsequent reaction, such as a Suzuki-Miyaura coupling, eliminating a separate deprotection step. nih.gov

Benzyl and Substituted Benzyl Groups: Benzyl groups, such as the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (Dmb) groups, are also used to protect the pyrazole nitrogen. nih.gov The Dmb group allows for milder deprotection conditions compared to the PMB group. nih.gov The steric hindrance of a benzyl group on the pyrazole nitrogen can influence reactivity. For example, a 1-benzyl substituted pyrazole was found to be more reactive in a Pd-catalyzed direct arylation than its 1-phenyl substituted analog, where the phenyl group's steric hindrance might partially block the reaction site. rsc.org

PMP (p-methoxyphenyl) group: The PMP group has been used to protect the pyrazole nucleus, enabling site-selective Pd-catalyzed cross-coupling reactions at the C-3 and C-5 positions. mdpi.com

Ethoxyethyl and Tetrahydropyran (THP) groups: These groups are considered switchable protecting groups for the pyrazole ring, facilitating sequential direct lithiation at the 3- and 5-positions. researchgate.net Deprotection is typically achieved under acidic conditions. researchgate.net

The influence of these protecting groups is evident in various transformations. For instance, in the synthesis of 3,4,5-trisubstituted pyrazoles, a switchable metal-directing group is key to enabling sequential functionalization. researchgate.net In palladium-catalyzed direct arylations, N-protected 4-bromo- or 4-iodo-pyrazoles can be selectively arylated at the C5 position. rsc.org The nature of the N-substituent (e.g., methyl vs. phenyl) can impact the reactivity, likely due to a combination of steric and electronic effects. rsc.org

Table of Protecting Group Effects on Pyrazole Reactivity

| Protecting Group | Position Protected | Influence on Reactivity | Example Reaction | Reference |

| Boc | Endocyclic Nitrogen | Directs acylation to other functional groups; can be removed in situ during Suzuki-Miyaura coupling. | Amino-benzoylation and subsequent Suzuki-Miyaura coupling. | nih.gov |

| Benzyl | Endocyclic Nitrogen | Steric hindrance can influence reactivity at adjacent positions. Less hindering than phenyl. | Pd-catalyzed direct arylation at C5. | rsc.org |

| PMP | Endocyclic Nitrogen | Enables site-selective cross-coupling at C-3 and C-5. | Sequential Suzuki-Miyaura couplings. | mdpi.com |

| Ethoxyethyl/THP | Endocyclic Nitrogen | Acts as a switchable metal-directing group for sequential lithiation. | Regiocontrolled preparation of trisubstituted pyrazoles. | researchgate.net |

Structural Characterization and Spectroscopic Analysis of 1 3 Iodobenzyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

¹H NMR Spectral Assignment and Analysis

The ¹H NMR spectrum of a pyrazole (B372694) derivative provides characteristic signals for the pyrazole ring protons, typically observed in the range of δ 6.5–7.5 ppm. For instance, in 1-(4-iodobenzenesulfonyl)-3-methyl-1H-pyrazole, the pyrazole protons resonate in this region, while the protons on the sulfonyl-linked aromatic ring appear further downfield between δ 7.8 and 8.2 ppm. The methyl group on the pyrazole ring shows a characteristic signal near δ 2.3 ppm. In the case of 3-phenyl-1H-pyrazole, the ¹H NMR spectrum in CDCl₃ shows a singlet at δ 10.08 ppm (1H), a doublet at δ 7.77 ppm (2H, J = 7.7 Hz), a singlet at δ 7.61 ppm (1H), a triplet at δ 7.40 ppm (2H, J = 7.5 Hz), and a multiplet between δ 7.37-7.30 ppm (1H), along with a singlet at δ 6.62 ppm (1H). rsc.org

For 3-(3-bromophenyl)-1H-pyrazole, the spectrum displays signals at δ 11.23 (s, 1H), 7.96 (s, 1H), 7.73 (d, J = 7.8 Hz, 1H), 7.45 (d, J = 7.9 Hz, 1H), 7.26 (t, J = 7.9 Hz, 1H), and 6.62 (s, 1H). rsc.org Similarly, the ¹H NMR spectrum of 3-(3-fluorophenyl)-1H-pyrazole exhibits resonances at δ 11.18 (s, 1H), 7.61 (s, 1H), 7.54 (d, J = 7.7 Hz, 1H), 7.48 (d, J = 10.0 Hz, 1H), 7.35 (dd, J = 14.3, 7.6 Hz, 1H), 7.02 (td, J = 8.2, 1.5 Hz, 1H), and 6.61 (s, 1H). rsc.org

The protons of the pyrazole ring in 1H-pyrazole itself have been well-documented. nist.govchemicalbook.com The structural analysis of pyrazole-based chalcones and their subsequent conversion to 1,2-oxazoles has been detailed through in-depth NMR analysis. researchgate.net

Table 1: ¹H NMR Data for Selected Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 1-(4-iodobenzenesulfonyl)-3-methyl-1H-pyrazole | - | Pyrazole protons: 6.5–7.5; Aromatic protons: 7.8–8.2; Methyl proton: ~2.3 |

| 3-Phenyl-1H-pyrazole | CDCl₃ | 10.08 (s, 1H), 7.77 (d, J = 7.7, 2H), 7.61 (s, 1H), 7.40 (t, J = 7.5, 2H), 7.37-7.30 (m, 1H), 6.62 (s, 1H) rsc.org |

| 3-(3-Bromophenyl)-1H-pyrazole | CDCl₃ | 11.23 (s, 1H), 7.96 (s, 1H), 7.73 (d, J = 7.8, 1H), 7.45 (d, J = 7.9, 1H), 7.26 (t, J = 7.9, 1H), 6.62 (s, 1H) rsc.org |

| 3-(3-Fluorophenyl)-1H-pyrazole | CDCl₃ | 11.18 (s, 1H), 7.61 (s, 1H), 7.54 (d, J = 7.7, 1H), 7.48 (d, J = 10.0, 1H), 7.35 (dd, J = 14.3, 7.6, 1H), 7.02 (td, J = 8.2, 1.5, 1H), 6.61 (s, 1H) rsc.org |

¹³C NMR Spectral Assignment and Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. For 3-phenyl-1H-pyrazole, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 149.0, 133.3, 132.1, 128.8, 128.0, 125.8, and 102.6 ppm. rsc.org The spectrum of 3-(3-bromophenyl)-1H-pyrazole displays signals at δ 148.8, 134.6, 132.1, 130.9, 130.3, 128.8, 124.4, 122.9, and 103.0 ppm. rsc.org In the case of 3-(3-fluorophenyl)-1H-pyrazole, the resonances are observed at δ 163.1 (J = 243.9 Hz), 149.0, 134.7 (J = 8.1 Hz), 132.3, 130.3 (J = 8.3 Hz), 121.5 (J = 2.6 Hz), 114.7 (J = 21.1 Hz), 112.7 (J = 22.6 Hz), and 103.0 ppm. rsc.org A comprehensive review of ¹³C NMR data for a large number of pyrazole derivatives has been published, providing a valuable resource for spectral interpretation. ipb.pt

Table 2: ¹³C NMR Data for Selected Pyrazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 3-Phenyl-1H-pyrazole | CDCl₃ | 149.0, 133.3, 132.1, 128.8, 128.0, 125.8, 102.6 rsc.org |

| 3-(3-Bromophenyl)-1H-pyrazole | CDCl₃ | 148.8, 134.6, 132.1, 130.9, 130.3, 128.8, 124.4, 122.9, 103.0 rsc.org |

| 3-(3-Fluorophenyl)-1H-pyrazole | CDCl₃ | 163.1 (J = 243.9), 149.0, 134.7 (J = 8.1), 132.3, 130.3 (J = 8.3), 121.5 (J = 2.6), 114.7 (J = 21.1), 112.7 (J = 22.6), 103.0 rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. ipb.ptscirp.orgjetir.org These techniques establish correlations between coupled nuclei. ipb.pt COSY identifies proton-proton couplings, while HMQC and HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded proton and carbon atoms. ipb.ptscirp.orgjetir.org HMBC, on the other hand, reveals long-range correlations between protons and carbons over two or three bonds, which is crucial for determining the connectivity of different molecular fragments. ipb.ptscirp.orgjetir.org

The application of these techniques has been vital in the structural elucidation of various pyrazole derivatives, including pyrazole-based lamellarin O analogues and methoxylated aryl pyrazole frameworks. jetir.orgrsc.org For instance, in N-alkylated pyrazole derivatives, the HMBC experiment was fundamental in assigning the regiochemistry by showing a three-bond correlation between the NCH₂ protons and the C-5 carbon of the pyrazole ring. rsc.org Similarly, for pyrazoline derivatives, 2D NMR experiments have been used to completely assign the ¹³C NMR resonances. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.orgorientjchem.org In pyrazole derivatives, characteristic IR absorption bands can be observed. For example, 1-(4-iodobenzenesulfonyl)-3-methyl-1H-pyrazole is expected to show strong S=O stretching vibrations around 1350 cm⁻¹ and 1150 cm⁻¹. For 2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol, predicted IR bands include N-H stretching (3400-3200 cm⁻¹), O-H stretching (3500-3300 cm⁻¹), aromatic C=C stretching (1600-1500 cm⁻¹), C=N stretching (1650-1600 cm⁻¹), C-O stretching (1150-1050 cm⁻¹), and C-I stretching (600-500 cm⁻¹). vulcanchem.com The IR spectrum of 1H-pyrazole itself has been well-characterized. nist.govchemicalbook.com

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | 3400-3200 | vulcanchem.com |

| O-H Stretch | 3500-3300 | vulcanchem.com |

| Aromatic C=C Stretch | 1600-1500 | vulcanchem.com |

| C=N Stretch | 1650-1600 | vulcanchem.com |

| S=O Stretch | 1350 and 1150 | |

| C-O Stretch | 1150-1050 | vulcanchem.com |

| C-I Stretch | 600-500 | vulcanchem.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. memphis.edu The mass spectra of pyrano[2,3-c]pyrazol-6-ones show that fragmentation is often initiated by the elimination of a CO molecule. researchgate.net The fragmentation patterns of various phthalazine-1,4-dione derivatives containing a pyrazole moiety have also been studied. raco.cat

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.orgnih.gov This technique is crucial for confirming the molecular formula of newly synthesized compounds. For example, the HRMS of (-)-3-(4-Chlorophenyl)-N'-[(4-iodophenyl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine showed a calculated mass of 564.9962 for C₂₂H₁₉N₄O₂SClI (M⁺ + H), with a found mass of 564.9960. nih.gov Similarly, HRMS has been used to confirm the structures of various other pyrazole derivatives. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. For 1-(3-Iodobenzyl)-1H-pyrazole and its derivatives, UV-Vis spectroscopy provides insights into the π → π* and n → π* transitions associated with the pyrazole and iodobenzyl moieties. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

The electronic transitions observed in pyrazole derivatives are typically of two main types:

π → π transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyrazole systems, these transitions are associated with the aromatic ring and any conjugated substituents. For instance, studies on various pyrazole derivatives show strong absorption peaks which are assigned to π → π* transitions. niscpr.res.inresearchgate.net The position of these bands can be influenced by the nature and position of substituents on the pyrazole or benzyl (B1604629) rings.

n → π transitions:* These are typically lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair of the nitrogen atoms in the pyrazole ring) to a π* antibonding orbital. These transitions are often observed as shoulders or weak bands at longer wavelengths compared to the π → π* transitions.

The solvent environment can also play a significant role in the position and intensity of these absorption bands. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (solvatochromism).

Detailed research findings on related pyrazole derivatives provide a framework for understanding the expected UV-Vis spectral behavior of this compound. For example, studies on fluorescent compounds containing a bis-pyrazole ring show two significant absorption peaks in the ranges of 250-254 nm and 360-380 nm. niscpr.res.in Another study on pyrazole derivatives reported UV-Vis absorption bands in chloroform (B151607) solution, highlighting the influence of substituents on the electronic spectra. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have also been employed to predict and interpret the electronic transitions in pyrazole derivatives, often showing good agreement with experimental data. tandfonline.com

Interactive Data Table of UV-Vis Absorption Data for Related Pyrazole Derivatives

Since specific data for this compound is not available, the following table presents data for other pyrazole derivatives to illustrate the typical absorption ranges.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| 1H-Pyrazole | Gas Phase | ~210 | Not Specified | π → π | researchgate.net |

| 1-Phenyl-1H-pyrazole | Not Specified | 252 | Not Specified | π → π | Not Specified |

| 3,5-di(diMeTPA)-1,2,4-ThdiAz | DCB | Not Specified | 28010–28968 | n → π* | researchgate.net |

| Arylazo-1H-3,5-bis(trifluoromethyl)pyrazoles | DMSO | Various | Not Specified | Not Specified | nih.gov |

Crystallographic Studies and Solid State Characterization

Single Crystal X-ray Diffraction Analysis

The molecular conformation of 1-(3-Iodobenzyl)-1H-pyrazole is largely defined by the rotational freedom around the single bonds connecting the pyrazole (B372694) ring, the methylene (B1212753) bridge, and the 3-iodobenzyl group. The dihedral angles between the planes of the pyrazole and the iodophenyl rings are a key conformational descriptor.

In related pyrazole derivatives, a wide range of dihedral angles has been observed, indicating that the conformation is sensitive to the nature and position of substituents, as well as to the forces involved in crystal packing. For instance, in some N-substituted pyrazoline derivatives, the dihedral angle between the pyrazole ring and an attached benzene (B151609) ring can be nearly perpendicular, with values around 85°. researchgate.net In other substituted pyrazoles, the dihedral angles between the pyrazole and phenyl rings can vary significantly, with reported values such as 22.2° to 41.9° in one case and 38.6° to 59.9° in another, showcasing the conformational flexibility of these systems. mdpi.comtandfonline.com For 4-(4-phosphonophenyl)-1H-pyrazole, the dihedral angle between the pyrazole and phenyl rings is approximately 37.5°. beilstein-journals.org Given this variability, it is expected that the dihedral angle in this compound would be influenced by the steric bulk of the iodine atom and the packing efficiency in the crystal lattice.

Table 1: Representative Dihedral Angles in Substituted Pyrazole Derivatives

| Compound | Rings Considered | Dihedral Angle (°) |

| 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Pyrazole and Bromo-substituted benzene | 85.1(4) |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Phenyl rings | 22.2(2) - 41.9(2) |

| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | Pyrazole and Phenyl rings | 38.6(1) and 25.0(2) |

| 4-(4-phosphonophenyl)-1H-pyrazole | Pyrazole and Phenyl | ~37.5 |

This table presents data from related compounds to illustrate the range of possible conformations.

The solid-state structure of this compound would be stabilized by a variety of non-covalent intermolecular interactions.

Hydrogen Bonding: While the this compound molecule itself lacks strong hydrogen bond donors like N-H or O-H groups, weak C-H···N and C-H···π hydrogen bonds are expected to play a significant role in the crystal packing. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. In related pyrazole structures, C-H···O and C-H···N interactions are commonly observed, often leading to the formation of dimers or extended chains. mdpi.com

Halogen Bonding: The presence of an iodine atom on the benzyl (B1604629) group makes halogen bonding a potentially significant interaction in the crystal structure of this compound. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In various iodo-substituted aryl pyrazoles, C-I···N, C-I···O, and C-I···π halogen bonds have been identified, demonstrating the versatility of the iodine atom in forming these interactions. nih.gov The pyrazole nitrogen atoms are excellent halogen bond acceptors.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is a key technique for the characterization of bulk crystalline materials. bohrium.com It provides a fingerprint of the crystalline phase, which is useful for phase identification, purity assessment, and the study of polymorphism. researchgate.net A PXRD pattern of a microcrystalline powder sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the crystal lattice parameters (the dimensions of the unit cell). cdnsciencepub.com

While an experimental PXRD pattern for this compound is not available, if single-crystal X-ray diffraction data were known, a theoretical PXRD pattern could be calculated. Comparison of the experimental and simulated patterns is a standard method for confirming the bulk purity of a synthesized crystalline material. In the absence of single-crystal data, PXRD can still be used to index the diffraction pattern and determine the unit cell parameters of the crystalline phase. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For molecules such as substituted pyrazoles, DFT methods like B3LYP, often paired with basis sets like 6-31G* or 6-311++G(d,p), are employed to predict a variety of molecular properties with a high degree of accuracy. sci-hub.stmdpi.com

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 1-(3-Iodobenzyl)-1H-pyrazole, DFT calculations at a level like B3LYP/6-31G**(d) would be used to refine its structural parameters, including bond lengths, bond angles, and dihedral angles. sci-hub.st The pyrazole (B372694) ring itself is an aromatic five-membered heterocycle, and its geometry is well-established. researchgate.net The connection of the benzyl (B1604629) group via a methylene (B1212753) bridge introduces conformational flexibility.

Systematic studies on substituted pyrazoles show that the electronic nature of substituents plays a major role in the regiochemistry and electronic properties of the molecule. sci-hub.stmdpi.com The optimized geometry provides the foundation for all other computational analyses, ensuring that subsequent property calculations are based on the most energetically favorable structure.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-I Bond Length | The length of the bond between the carbon atom on the phenyl ring and the iodine atom. | ~2.10 Å |

| N-CH₂ Bond Length | The length of the bond between the pyrazole nitrogen and the benzylic carbon. | ~1.47 Å |

| C-N=N Angle | The internal angle within the pyrazole ring. | ~112° |

| Pyrazole-Benzyl Dihedral Angle | The rotational angle between the plane of the pyrazole ring and the phenyl ring. | Variable (flexible) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. niscpr.res.in

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole and iodophenyl rings, while the LUMO would also be located across the π-conjugated system. A smaller HOMO-LUMO gap generally implies higher reactivity. niscpr.res.in The introduction of substituents can tune these energy levels; electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. rsc.org Computational studies on substituted pyrazoles and related heterocycles confirm that DFT calculations are a reliable method for estimating these orbital energies and predicting reactivity. ijcrt.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. nih.govresearchgate.net It is used to identify the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate sites prone to electrophilic attack, while regions of positive potential, colored blue, indicate sites for nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the pyridine-like nitrogen atom of the pyrazole ring due to its lone pair of electrons. researchgate.net The hydrogen atoms of the pyrazole and benzyl rings would exhibit positive potential (blue). The iodine atom, due to its polarizability, can also participate in interactions like halogen bonding. Such maps are crucial for understanding intermolecular interactions, including drug-receptor binding and crystal packing. nih.gov

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a chemical bond in the gas phase. nih.gov DFT calculations are frequently used to predict BDEs, providing insight into the stability of specific bonds within a molecule and predicting potential pathways for thermal decomposition or radical reactions. rsc.orgbeilstein-journals.org

| Bond | Description | Typical BDE (kcal/mol) |

|---|---|---|

| Aryl C-I | Bond between a phenyl carbon and iodine. | ~65-70 |

| Benzyl N-C | Bond between the pyrazole nitrogen and the benzylic carbon. | ~70-80 |

| Aryl C-H | Bond between a phenyl carbon and hydrogen. | ~110-113 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, revealing information about conformational changes, flexibility, and intermolecular interactions that static models cannot capture. mdpi.comtandfonline.com

For a molecule like this compound, which possesses several rotatable bonds, MD simulations are particularly useful. The primary source of flexibility is the rotation around the single bond connecting the benzylic carbon to the pyrazole nitrogen. MD simulations can explore the potential energy landscape associated with this rotation, identifying low-energy conformers and the energy barriers between them. mdpi.com

Studies on similar benzyl-substituted heterocycles have used MD simulations to understand how the molecule behaves in different environments, such as in solution or when interacting with a biological target. nih.govgeoscienceworld.org The simulation tracks the trajectory of atoms over time, revealing the range of motion of different parts of the molecule and the stability of specific conformations, which is critical for applications in drug design and materials science. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. ufv.br For a series of compounds including this compound, a QSAR model could be developed to predict their potency against a specific biological target. Although a specific QSAR model for this compound is not published, models for other pyrazole derivatives have been successfully developed. benthamdirect.comtandfonline.comresearchgate.net

A QSAR study would involve calculating various molecular descriptors for a set of related 1-benzyl-pyrazole analogs with known biological activities. These descriptors fall into several categories:

Electronic Descriptors: Hammett constants, dipole moment, partial atomic charges. The iodine atom's electron-withdrawing nature would be a key parameter.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: The partition coefficient (logP), which describes the molecule's lipophilicity. The iodobenzyl group would contribute significantly to this property.

Topological Descriptors: Indices that describe molecular connectivity and branching.

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), would then be used to build a mathematical model. For instance, a QSAR model for pyrazole derivatives acting as CCR5 antagonists showed the importance of molar refractivity and molecular shape in determining binding affinity. tandfonline.com For this compound and its analogs, a resulting QSAR equation might look conceptually like:

pIC₅₀ = c₀ + c₁(logP) - c₂(Steric_Bulk) + c₃(Electronic_Parameter)

This model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of compounds with improved potency. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. rjptonline.org Given the structural similarity of this compound to known bioactive molecules, several biological targets can be proposed for docking studies. Research on 1-benzyl-pyrazole derivatives has identified potent activity as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase and as antagonists for adenosine (B11128) receptors. nih.govplos.org

For example, a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors revealed that the benzyl group fits into a key hydrophobic pocket of the enzyme. nih.gov Another study on pyrazolo-triazolo-pyrimidine derivatives, which included a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole moiety, showed high affinity and selectivity for the human A₃ adenosine receptor. plos.org This suggests that this compound could also bind effectively to these or similar protein targets.

Docking this compound into a potential target like the A₃ adenosine receptor would reveal key molecular interactions responsible for binding. Based on studies of structurally similar ligands, the following interactions would be anticipated plos.org:

π-π Stacking: The benzyl and pyrazole rings could form aromatic stacking interactions with phenylalanine (Phe) or tyrosine (Tyr) residues in the binding pocket.

Hydrophobic Interactions: The benzyl group would likely occupy a hydrophobic region, interacting with nonpolar residues such as valine (Val), leucine (B10760876) (Leu), and methionine (Met).

Halogen Bonding: The iodine atom at the meta-position of the benzyl ring is a key feature. As a halogen bond donor, it could form a favorable interaction with an electron-rich atom (like the oxygen of a carbonyl backbone or a serine side chain) in the receptor, enhancing binding affinity and selectivity.

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, interacting with donor residues like asparagine (Asn) or glutamine (Gln).

Table 2: Hypothetical Ligand-Receptor Interactions for this compound in an Adenosine A₃ Receptor Model

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue (Example) |

|---|---|---|

| π-π Stacking | Benzyl Ring, Pyrazole Ring | Phenylalanine (Phe173) |

| Hydrophobic | Benzyl Group | Leucine (Leu172), Valine (Val250) |

| Halogen Bond | Iodine Atom | Serine (Ser), Threonine (Thr) or backbone Carbonyl |

| Hydrogen Bond | Pyrazole Nitrogens | Asparagine (Asn), Glutamine (Gln) |

Molecular docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which can be correlated with experimental values like IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant). Lower scores typically indicate stronger binding. ufv.br

While the precise binding affinity of this compound is unknown, data from related compounds provide a valuable reference. For instance, a series of 1-benzyl-1H-pyrazole derivatives were evaluated as RIP1 kinase inhibitors, showing a range of potencies depending on the substitution pattern. nih.gov The replacement of a trifluoromethyl group with an iodine atom can have varied effects; while iodine is larger, it is less electronegative but more polarizable, which could lead to different binding affinities depending on the specific interactions within the receptor pocket.

Table 3: Example Binding Affinities of Related 1-Benzyl-Pyrazole Derivatives against RIP1 Kinase nih.gov

| Compound | Substituent on Benzyl Ring | Kd (μM) | EC₅₀ (μM) |

|---|---|---|---|

| 1a | 2,4-dichloro | >10 | 1.93 |

| 4b | 2-chloro-4-fluoro | 0.078 | 0.160 |

| 4e | 2-chloro-4-trifluoromethyl | 0.15 | 0.44 |

| 4f | 2-chloro-4-cyano | 0.35 | 0.73 |

This table shows data for analogous compounds to provide context for potential binding affinity.

Comparative Molecular Field Analysis (CoMFA) for Structure-Activity Relationships

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that generates a model by correlating the 3D steric and electrostatic fields of a series of molecules with their biological activities. researchgate.net To perform a CoMFA study on a series including this compound, the molecules would first be aligned based on a common structural scaffold.

The CoMFA procedure generates contour maps that visualize regions where changes in steric or electrostatic properties would likely affect biological activity:

Steric Contour Map: Green contours indicate regions where bulky groups increase activity, while yellow contours show where bulk is detrimental. For this compound, a green contour near the iodine atom would suggest that larger halogens or other bulky groups at this position could be beneficial.

Electrostatic Contour Map: Blue contours highlight areas where positive charges (or electron-poor groups) enhance activity, whereas red contours indicate where negative charges (or electron-rich groups) are favorable. A blue contour near the iodine atom would align with its electron-withdrawing character, while red contours near the pyrazole nitrogens would favor their hydrogen-bond accepting capability.

The insights from CoMFA maps are invaluable for rational drug design, providing clear, visual guidance on how to modify a lead compound like this compound to optimize its interaction with a biological target and improve its potency. benthamdirect.commdpi.com

Advanced Applications and Biological Relevance of 1 3 Iodobenzyl 1h Pyrazole and Its Derivatives

Medicinal Chemistry Applications

Development of Pharmacologically Active Agents

The pyrazole (B372694) scaffold is a key component in several known anti-inflammatory drugs, most notably through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov A number of pyrazole and pyrazoline derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing significant activity in both in vitro and in vivo models. nih.govresearchgate.net However, a review of the current scientific literature reveals no specific studies focused on the anti-inflammatory potential of 1-(3-Iodobenzyl)-1H-pyrazole.

Numerous pyrazole derivatives have been investigated for their efficacy against a range of microbial pathogens. meddocsonline.orgnih.gov Research has demonstrated that certain substituted pyrazoles exhibit considerable antibacterial and antifungal activities. nih.govthebioscan.com Despite the broad interest in the antimicrobial properties of the pyrazole nucleus, there is no specific research detailing the evaluation of this compound as an antimicrobial, antibacterial, or antifungal agent.

The development of pyrazole-based compounds as anticancer agents is an active area of research. nih.govsrrjournals.com Various derivatives have been shown to exhibit antiproliferative effects against several cancer cell lines through different mechanisms of action. nih.govresearchgate.netijnrd.org However, there are no specific studies in the available scientific literature that investigate the anticancer or antiproliferative properties of this compound, nor its ability to induce apoptosis.

The pyrazole structure is a key feature of antagonists for the cannabinoid receptor 1 (CB1). google.commdpi.com Structure-activity relationship studies of pyrazole derivatives have identified key substitutions that influence binding affinity and antagonist activity. acs.org Notably, the presence of a p-iodophenyl group at the 5-position of the pyrazole ring has been associated with potent CB1 antagonistic activity. acs.org While this highlights the potential importance of iodine substitution, there is no specific research available on this compound as a CB1 ligand or antagonist. The development of peripherally restricted partial agonists of cannabinoid receptors (CBRs) is also an area of interest to avoid central nervous system side effects. nih.govnih.gov

Pyrazole derivatives have been explored as inhibitors of various enzymes. For instance, certain pyrazoles have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net As previously mentioned, pyrazoles are also known for their inhibition of COX enzymes in the context of anti-inflammatory activity. nih.gov Additionally, the pyrazole scaffold has been investigated for the inhibition of enzymes like glucosamine-6-phosphate (GlcN-6-P) synthase and cytochrome P450 121A1 (CYP121A1). However, there is a lack of specific published research on the enzyme inhibition properties of this compound.

Analgesic and Sedative Properties

Pyrazole derivatives have been extensively investigated for their anti-inflammatory and analgesic effects. nih.govresearchgate.net Their mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. nih.gov The combination of pyrazole structures with other pharmacologically active moieties, such as 1,2,4-triazole, has been explored to develop novel compounds with significant antinociceptive (pain-relieving) activity. zsmu.edu.ua

One notable example is FR140423, a selective cyclooxygenase-2 (COX-2) inhibitor, which demonstrates potent anti-inflammatory and analgesic effects. nih.gov Studies have shown it to be more potent than indomethacin (B1671933) in reducing carrageenan-induced paw edema and adjuvant arthritis. nih.gov Furthermore, FR140423 exhibited dose-dependent anti-hyperalgesic effects in yeast-induced hyperalgesia models and, interestingly, produced a morphine-like analgesic effect in the tail-flick test, an effect that could be blocked by the opioid antagonist naloxone. nih.gov This suggests a unique dual mechanism of action for some pyrazole derivatives.

Research into salicylic (B10762653) acid-based pyrazoles has also yielded compounds with significant analgesic properties. researchgate.net Certain synthesized 4,5-dihydro-1H-pyrazoles, when administered orally, showed notable analgesic effects in the writhing test in mice, a common model for screening pain-relieving drugs. researchgate.net The analgesic activity of various pyrazole derivatives is often compared to standard drugs like Pentazocine and Indomethacin, with many new compounds showing competent or even superior activity. arkat-usa.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new, effective treatments are urgently needed due to the limitations and resistance associated with current drugs. nih.gov Pyrazole and its derivatives have emerged as a promising scaffold for the development of novel antileishmanial agents. nih.govresearchgate.net

In vitro studies have demonstrated that various pyrazole derivatives exhibit significant activity against Leishmania parasites. A study evaluating fourteen pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes found that seven of the compounds showed promising antileishmanial activity, with IC50 values (the concentration required to inhibit 50% of parasite growth) ranging from 34.79 to 43.55 μg/mL. nih.gov This was notably more potent than the standard drug Glucantime (IC50 of 97.31 μg/mL). nih.gov

Another study found that a phenyl pyrazoline derivative, 1-(3-phenyl-5-(1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)-4,5-dihydropyrazol-1-yl)propan-1-one, was exceptionally active against Leishmania donovani, with an IC50 value of 0.0112 µg/ml, surpassing standard drugs like miltefosine (B1683995) and amphotericin B deoxycholate. researchgate.net These findings highlight the potential of the pyrazole core in designing potent agents to combat leishmaniasis. nih.govresearchgate.net

Table 1: Antileishmanial Activity of Selected Pyrazole Derivatives

| Compound Class | Target Species | IC50 (µg/mL) | Reference Standard | Reference IC50 (µg/mL) |

| Pyrazole Derivative (P1) | Leishmania major | 35.53 | Glucantime | 97.31 |

| Pyrano[2,3-c]pyrazole (P12) | Leishmania major | 34.79 | Glucantime | 97.31 |

| Phenyl Pyrazoline (IIIb) | Leishmania donovani | 0.0112 | Miltefosine | 0.3 ± 0.04 |

| Phenyl Pyrazoline (IIIb) | Leishmania donovani | 0.0112 | Amphotericin B | 0.2 ± 0.02 |

This table is generated based on data from scientific studies to illustrate the potency of pyrazole derivatives. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For pyrazole derivatives, SAR studies have revealed key structural features that influence their biological activity. The pyrazole ring itself is a vital scaffold, and the nature and position of substituents on this ring, as well as on any attached phenyl rings, significantly modulate the compound's efficacy and selectivity. researchgate.netmdpi.com

For instance, in the context of antileishmanial activity, it has been observed that the presence of a chlorine atom, either on the pyrazole ring or on an attached phenyl group, is favorable for the compound's effect. nih.gov Conversely, substituting with a 4-bromo group on the phenyl ring was found to diminish activity. nih.gov In the development of meprin inhibitors, SAR exploration showed that 3,5-diphenylpyrazole (B73989) was a highly potent starting point. nih.gov Subsequent modifications revealed that introducing different functional groups to the aryl moieties, which target specific pockets in the enzyme, could effectively modulate inhibitory activity and selectivity. nih.gov These studies demonstrate that systematic modification at various positions of the pyrazole core allows medicinal chemists to fine-tune the pharmacological profile of these derivatives for a specific target. researchgate.netresearchgate.net

Bioisosteric Modifications and Ligand Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic properties, is a fundamental tactic in medicinal chemistry for optimizing drug candidates. nih.govsemanticscholar.org This approach is widely used in the design of pyrazole-based ligands to improve potency, selectivity, and pharmacokinetic properties while reducing toxicity. researchgate.net

Heterocyclic rings, including pyrazole, are frequently used as bioisosteres for other groups, such as phenyl rings or other heterocycles, to explore new chemical space and interaction patterns with biological targets. nih.gov For example, in the design of novel non-acidic anti-inflammatory drugs, pyrazole derivatives have been designed as bioisosteres of lonazolac. researchgate.net By modifying the core structure and substituents based on the pharmacophoric features of known COX-2 inhibitors like celecoxib, researchers have developed new pyrazole esters with excellent and selective COX-2 inhibitory activity. researchgate.net The success of such bioisosteric replacements is highly dependent on the specific biological target, but it remains a powerful tool for the rational modification of lead compounds.

Pharmacokinetic Profile Investigations (ADME/T analysis)

The development of a successful drug requires not only high efficacy but also a favorable pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADME/T). mdpi.com Early assessment of these properties is critical, as poor pharmacokinetics is a major cause of failure in drug development. mdpi.comresearchgate.net

For pyrazole derivatives, in silico and in vitro ADME/T analyses are routinely performed. Computational tools can predict properties such as solubility, lipophilicity (logP), permeability, and potential for oral bioavailability based on the chemical structure. mdpi.com Studies on new antitumor pyrazole derivatives highlighted that while they showed promising cytotoxic effects, poor aqueous solubility was a significant concern for their biopharmaceutical potential. mdpi.com Subsequent profiling helped to better understand their solubility in different media and provided a basis for formulation strategies. Similarly, ADME predictions for pyrazole derivatives designed as antileishmanial agents have shown promising physicochemical and pharmacokinetic properties, supporting their potential as orally active drug candidates. nih.govresearchgate.net

Catalytic Applications

Beyond their medicinal applications, pyrazole derivatives are highly valued in the field of catalysis. Their ability to act as versatile ligands for transition metals has led to their use in a wide range of chemical transformations.

Pyrazole-Based Ligands in Transition Metal Catalysis

Pyrazole and its derivatives are excellent chelating agents for a variety of transition metals. researchgate.net The ease of synthesis and functionalization of the pyrazole ring allows for the creation of a diverse library of ligands with tunable steric and electronic properties. nih.gov This flexibility is crucial for developing efficient and selective catalysts.

Pyrazole-based ligands have been successfully employed in numerous catalytic reactions, including oxidation and transfer hydrogenation. rsc.orgbohrium.com For example, copper complexes with pyrazole-based ligands have been studied for their ability to catalyze the oxidation of catechol to o-quinone, mimicking the activity of copper-containing metalloenzymes. bohrium.comdigitellinc.com In another application, a pyrazole ligand was shown to significantly improve the efficiency of manganese-based catalysts for transfer hydrogenation reactions, which are important in organic synthesis. rsc.org The proton-responsive nature of N-unsubstituted (protic) pyrazoles adds another layer of functionality, enabling their participation in metal-ligand cooperative catalysis where the pyrazole NH group can act as a proton shuttle or an acid-base catalyst. nih.gov

Organocatalytic Applications

While the direct organocatalytic applications of this compound are not extensively documented in dedicated studies, the broader class of pyrazole derivatives has demonstrated significant promise as organocatalysts. These catalysts, which are small, metal-free organic molecules, offer a more sustainable and often more selective alternative to traditional metal-based catalysts. Chiral pyrazole derivatives, in particular, have been successfully employed in asymmetric synthesis to produce enantiomerically enriched products.

One notable area of application is in asymmetric aldol (B89426) and Michael addition reactions. For instance, chiral substituted pyrazole-3-carboxamides and related structures have been investigated as organocatalysts in the Henry reaction (a nitro-aldol reaction) between nitromethane (B149229) and p-nitrobenzaldehyde. mjcce.org.mk These reactions, often carried out in the presence of a mild Lewis acid co-catalyst, have shown good yields and enantiomeric excesses, highlighting the potential of the pyrazole scaffold to create a chiral environment that effectively controls the stereochemical outcome of the reaction. mjcce.org.mk

Bifunctional organocatalysts incorporating a pyrazole moiety alongside a hydrogen-bond donor group, such as a thiourea (B124793), have also been developed. These catalysts have proven effective in asymmetric Michael additions, for example, between pyrazoleamides and β-phthalimidonitroethene. The pyrazole unit, in these systems, can act as a base to deprotonate the nucleophile, while the thiourea group activates the electrophile through hydrogen bonding, leading to high diastereo- and enantioselectivities.

The following table summarizes the performance of some chiral pyrazole derivatives in organocatalytic asymmetric reactions, demonstrating the potential of this class of compounds.

| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral pyrazole-3-carboxamides | Henry Reaction | Nitromethane, p-Nitrobenzaldehyde | Good | Moderate to High |

| Chiral bifunctional thiourea-tertiary amine with pyrazoleamide | Michael Addition | Pyrazoleamides, β-phthalimidonitroethene | up to 99% | up to 99% |

| Cinchona alkaloid-derived primary amine | aza-Michael Addition | Pyrazole, Chalcone | up to 98% | 68-88% |

Materials Science and Optoelectronic Applications

The unique photophysical and electronic properties of pyrazole derivatives have made them attractive candidates for applications in materials science, particularly in the field of optoelectronics. Their rigid and planar structure, combined with the ability to tune their electronic properties through substitution, allows for the rational design of materials with specific functions.

Pyrazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Pyrazole-based materials have emerged as promising components in the fabrication of Organic Light-Emitting Diodes (OLEDs). Their versatility allows them to function as emissive materials, hole-transporting layers (HTLs), or electron-transporting layers (ETLs), depending on their molecular design. The high fluorescence quantum yields and strong fluorescence properties of many pyrazoline derivatives, a reduced form of pyrazoles, make them particularly suitable for the emissive layer of OLEDs. nih.gov